molecular formula C5H9Na2O8P B13397006 Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate

Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate

Cat. No.: B13397006
M. Wt: 274.07 g/mol
InChI Key: WLPAKKFQVSXILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate typically involves the dihydroxylation of alkenes using osmium tetroxide (OsO4) as a catalyst. This reaction is known for its ability to produce vicinal diols with high stereoselectivity . The reaction conditions often include the use of a stoichiometric oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its reactivity in oxidation reactions, where it can form stable diol products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include osmium tetroxide, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2). The reaction conditions often involve mild temperatures and controlled pH to ensure high selectivity and yield .

Major Products Formed: The major products formed from the reactions of this compound include vicinal diols and other oxidized derivatives. These products are valuable intermediates in various chemical syntheses .

Scientific Research Applications

Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules. In biology, it plays a role in enzymatic reactions and metabolic pathways. In medicine, the compound is studied for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate involves its ability to act as an oxidizing agent. It interacts with various molecular targets, including enzymes and proteins, to facilitate oxidation-reduction reactions. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate can be compared with other similar compounds such as vicinal diols and other phosphonooxy derivatives. Its uniqueness lies in its specific reactivity and stability under various conditions. Similar compounds include 4-hydroxy-5-phosphonooxypentane-2,3-dione and other diol derivatives .

Properties

Molecular Formula

C5H9Na2O8P

Molecular Weight

274.07 g/mol

IUPAC Name

disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate

InChI

InChI=1S/C5H9O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,8H,2H2,(H2,10,11,12);;/q-2;2*+1

InChI Key

WLPAKKFQVSXILQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.